N-(3-bromophenyl)-3-methylpiperidine-1-carboxamide
Description
Properties
Molecular Formula |
C13H17BrN2O |
|---|---|
Molecular Weight |
297.19 g/mol |
IUPAC Name |
N-(3-bromophenyl)-3-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C13H17BrN2O/c1-10-4-3-7-16(9-10)13(17)15-12-6-2-5-11(14)8-12/h2,5-6,8,10H,3-4,7,9H2,1H3,(H,15,17) |
InChI Key |
DUUQTOAGYNJCII-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Structural and Physicochemical Properties
N-(3-Bromophenyl)-3-methylpiperidine-1-carboxamide has a molecular formula of $$ \text{C}{13}\text{H}{17}\text{BrN}_2\text{O} $$ and a molecular weight of 297.19 g/mol. The compound features a 3-methylpiperidine core substituted at the 1-position with a carboxamide group linked to a 3-bromophenyl moiety. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{13}\text{H}{17}\text{BrN}_2\text{O} $$ |
| Molecular Weight | 297.19 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | Not reported |
Synthetic Routes and Methodologies
Grignard-Based Synthesis of 3-Methylpiperidine
The synthesis of the 3-methylpiperidine core can be adapted from methods described in patent WO2019165981A1, which outlines the preparation of substituted piperidines via Grignard reactions.
Step 1: N-Protection of 3-Piperidone
3-Piperidone is protected with a benzyl or tert-butoxycarbonyl (BOC) group to prevent undesired side reactions. For example, reacting 3-piperidone with benzyl chloride in the presence of a base yields N-benzyl-3-piperidone:
$$
\text{3-Piperidone} + \text{Benzyl chloride} \xrightarrow{\text{Base}} \text{N-Benzyl-3-piperidone} \quad \text{(Yield: ~90\%)}
$$
Step 2: Grignard Addition
N-Benzyl-3-piperidone is treated with methylmagnesium bromide in anhydrous tetrahydrofuran (THF) at 0–5°C to form 3-hydroxy-3-methyl-N-benzylpiperidine:
$$
\text{N-Benzyl-3-piperidone} + \text{CH}_3\text{MgBr} \xrightarrow{\text{THF, 0°C}} \text{3-Hydroxy-3-methyl-N-benzylpiperidine} \quad \text{(Yield: ~85\%)}
$$
Step 3: Elimination and Hydrogenation
The hydroxyl group is eliminated using acidic conditions (e.g., $$ \text{H}2\text{SO}4 $$) to form an alkene intermediate, which is hydrogenated over palladium on carbon ($$ \text{Pd/C} $$) to yield N-benzyl-3-methylpiperidine:
$$
\text{3-Hydroxy-3-methyl-N-benzylpiperidine} \xrightarrow[\text{H}2, \text{Pd/C}]{\text{H}2\text{SO}_4} \text{N-Benzyl-3-methylpiperidine} \quad \text{(Yield: ~88\%)}
$$
Step 4: Deprotection
The benzyl group is removed via catalytic hydrogenation or acidolysis to yield 3-methylpiperidine:
$$
\text{N-Benzyl-3-methylpiperidine} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{3-Methylpiperidine} \quad \text{(Yield: ~95\%)}
$$
Carboxamide Formation via Acyl Chloride
The carboxamide group is introduced by reacting 3-methylpiperidine with 3-bromophenylcarbamoyl chloride, a method analogous to benzamide syntheses in glycine transporter inhibitors.
Step 1: Synthesis of 3-Bromophenylcarbamoyl Chloride
3-Bromoaniline is treated with triphosgene in dichloromethane (DCM) at 0°C to form the corresponding carbamoyl chloride:
$$
\text{3-Bromoaniline} + \text{CCl}3\text{O}2\text{CCl}_3 \xrightarrow{\text{DCM, 0°C}} \text{3-Bromophenylcarbamoyl chloride} \quad \text{(Yield: ~80\%)}
$$
Step 2: Amide Coupling
3-Methylpiperidine is reacted with 3-bromophenylcarbamoyl chloride in the presence of pyridine to form the target compound:
$$
\text{3-Methylpiperidine} + \text{3-Bromophenylcarbamoyl chloride} \xrightarrow[\text{Pyridine}]{\text{DCM}} \text{this compound} \quad \text{(Yield: ~75\%)}
$$
Alternative Route Using Coupling Agents
To avoid hazardous acyl chlorides, a carbodiimide-mediated coupling can be employed. This method is adapted from peptide synthesis protocols.
Step 1: Activation of Carboxylic Acid
3-Methylpiperidine-1-carboxylic acid (synthesized via carbonation of 3-methylpiperidine) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM:
$$
\text{3-Methylpiperidine-1-carboxylic acid} + \text{EDC/HOBt} \xrightarrow{\text{DCM}} \text{Activated intermediate}
$$
Step 2: Reaction with 3-Bromoaniline
The activated intermediate is reacted with 3-bromoaniline at room temperature to yield the carboxamide:
$$
\text{Activated intermediate} + \text{3-Bromoaniline} \xrightarrow{\text{DCM}} \text{this compound} \quad \text{(Yield: ~70\%)}
$$
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Grignard + Acyl Chloride | Grignard, hydrogenation, acylation | 75% | High purity, scalable | Uses toxic phosgene derivatives |
| Coupling Agent | EDC/HOBt-mediated coupling | 70% | Avoids acyl chlorides | Lower yield, costly reagents |
Purification and Characterization
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (1:3) as eluent. Characterization data include:
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-3-methylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium on carbon.
Oxidation Reactions: Hydrogen peroxide, acetic acid as a solvent.
Reduction Reactions: Lithium aluminum hydride, dry ether as a solvent.
Major Products Formed
Substitution Reactions: Substituted derivatives of this compound.
Oxidation Reactions: N-oxide derivatives.
Reduction Reactions: Amine derivatives.
Scientific Research Applications
N-(3-bromophenyl)-3-methylpiperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-3-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()
- Structure : Features a dihydropyridine ring with a 2-oxo group and a 3-bromo-2-methylphenyl substituent.
- Key Differences :
- The dihydropyridine core introduces conjugation, leading to a near-planar conformation (dihedral angle: 8.38°), enhancing π-π stacking interactions.
- Bromine at the 3-position and a methyl group at the 2-position on the phenyl ring increase steric bulk compared to the target compound.
- Forms centrosymmetric dimers via N–H⋯O hydrogen bonds, a property less likely in the target compound due to the absence of a keto group .
N-(butan-2-yl)-3-methylpiperidine-1-carboxamide ()
- Structure : Substitutes the 3-bromophenyl group with a butan-2-yl chain.
- Key Differences: The aliphatic butan-2-yl chain reduces aromatic interactions but increases lipophilicity (logP: 2.36). Molecular weight (198.31 g/mol) is significantly lower than the target compound (estimated ~295.18 g/mol). Retains the 3-methylpiperidine-carboxamide backbone, suggesting similar hydrogen-bonding capacity (acceptors: 2; donors: 1) .
N-(3-Bromophenyl)-1H-pyrazole-3-carboxamide ()
- Structure : Replaces the piperidine ring with a pyrazole heterocycle.
- Key Differences :
Physicochemical Properties
The table below summarizes key properties of the target compound and analogs:
*logP values estimated using fragment-based methods (e.g., Bromine contributes +0.9 to logP).
Biological Activity
N-(3-bromophenyl)-3-methylpiperidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research findings.
The synthesis of this compound typically involves the reaction of 3-bromobenzoyl chloride with 3-methylpiperidine in the presence of a base such as triethylamine. The resulting product is characterized by its piperidine core, which is substituted with a bromophenyl group and a carboxamide functional group. The unique arrangement of these substituents contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, a series of piperidine derivatives were evaluated for their cytotoxic effects against various cancer cell lines. Compounds with similar structures demonstrated significant cytotoxicity and induced apoptosis in cancer cells, suggesting that modifications in the piperidine framework can enhance biological activity .
Table 1: Cytotoxicity of Piperidine Derivatives
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | FaDu Hypopharyngeal |
| Bleomycin | 0.5 | FaDu Hypopharyngeal |
| Other Piperidine Derivative | TBD | Various |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In vitro studies have shown that certain piperidine derivatives exhibit strong antibacterial activity against resistant strains of bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Table 2: Antimicrobial Activity Against Selected Strains
| Compound Name | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Control Compound | 0.5 | Staphylococcus aureus |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that alterations in the bromophenyl group or modifications to the piperidine ring can significantly affect the compound's potency and selectivity towards specific biological targets.
Key Findings from SAR Studies
- Bromine Substitution : The presence of a bromine atom on the phenyl ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Piperidine Modifications : Variations in the piperidine nitrogen substitution can lead to different receptor interactions, impacting efficacy against cancer cells and pathogens .
Case Studies
Several case studies have documented the effectiveness of piperidine derivatives in preclinical models. For instance, a study found that a closely related compound exhibited promising results in reducing tumor size in xenograft models, highlighting the potential therapeutic applications of this class of compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
